Methyl 2-{[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate
Description
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Properties
IUPAC Name |
methyl 2-[[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O5S/c1-30-20(27)16-4-2-3-5-17(16)31(28,29)25-12-10-21(11-13-25)23-18(19(26)24-21)14-6-8-15(22)9-7-14/h2-9H,10-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEYLBTZWJLRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Methyl 2-{[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate features a unique spirocyclic structure that contributes to its biological properties. The presence of the sulfonyl group and the bromophenyl moiety are significant for its interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Methyl 2... | S. aureus | Not yet determined |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. Research indicates that it may induce apoptosis in cancer cell lines by activating caspase pathways.
Case Study: Apoptotic Induction in Cancer Cells
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- A significant increase in caspase activity.
- Reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The sulfonamide group is believed to interact with target proteins through hydrogen bonding and hydrophobic interactions.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest it has favorable absorption characteristics, with bioavailability enhanced by the methyl ester group.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | ~75% |
| Half-life | ~6 hours |
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